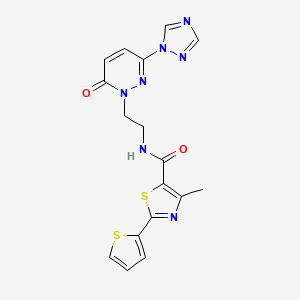![molecular formula C23H23N3O4S B2950403 3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)quinazolin-4(3H)-one CAS No. 1448027-53-9](/img/structure/B2950403.png)
3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)quinazolin-4(3H)-one is a complex organic compound known for its unique structure and significant biological activity. This compound combines a quinazolinone moiety with a bicyclic octane structure, leading to diverse applications in medicinal chemistry and drug development. Due to its intricate molecular architecture, it has drawn attention for its potential therapeutic benefits and use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)quinazolin-4(3H)-one generally involves multiple steps, starting from commercially available precursors. The primary synthetic route includes:
Formation of the quinazolinone core: : Typically synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Bicyclic ring formation: : Involves the synthesis of the bicyclo[3.2.1]octane moiety through catalytic hydrogenation or Diels-Alder reaction of suitable dienes and dienophiles.
Phenylsulfonyl introduction: : Achieved by sulfonylation of the intermediate compound with phenylsulfonyl chloride in the presence of a base like pyridine.
Final assembly: : Coupling of the quinazolinone and bicyclic moieties using appropriate linkers under acidic or basic conditions, followed by purification through crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimized reaction conditions to ensure high yield and purity. This includes large-scale synthesis of intermediates, robust catalytic systems for hydrogenation, and efficient purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
The compound 3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)quinazolin-4(3H)-one undergoes several chemical reactions including:
Oxidation: : Mild oxidation conditions convert specific functional groups to higher oxidation states, often using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reductive amination and hydrogenation to modify amine and ketone groups, typically using hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: : Nucleophilic and electrophilic substitutions on the quinazolinone and sulfonyl groups, utilizing reagents such as sodium hydride (NaH) and alkyl halides.
Coupling Reactions: : Facilitating the formation of carbon-carbon and carbon-heteroatom bonds using cross-coupling reactions like Suzuki-Miyaura with catalysts such as palladium(II) acetate.
Major Products
The reactions yield a variety of products depending on the reagents and conditions used, including modified quinazolinones, reduced bicyclic structures, and substituted phenylsulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)quinazolin-4(3H)-one is utilized as a precursor for synthesizing more complex molecules. Its versatile reactivity allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology and Medicine
This compound exhibits potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. It serves as a lead compound in drug discovery programs aimed at developing new medications for chronic diseases.
Industry
In the industrial sector, this compound is employed in the development of new materials and catalysts. Its unique structure is leveraged to create advanced polymers and coatings with specialized properties.
Mechanism of Action
3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)quinazolin-4(3H)-one exerts its effects by interacting with specific molecular targets and pathways. It modulates the activity of enzymes and receptors involved in critical biological processes. For example, it may inhibit enzymes like cyclooxygenase (COX) to reduce inflammation or block certain receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)quinolin-4(3H)-one
3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzimidazol-4(3H)-one
3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyrimidin-4(3H)-one
Uniqueness
The quinazolinone derivative stands out due to its combined bicyclic structure and sulfonyl group, which enhances its biological activity and allows for diverse chemical modifications. The unique arrangement of functional groups also provides distinct reactivity patterns compared to similar compounds, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
3-[2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c27-22(14-25-15-24-21-9-5-4-8-20(21)23(25)28)26-16-10-11-17(26)13-19(12-16)31(29,30)18-6-2-1-3-7-18/h1-9,15-17,19H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDAOXJAYMRFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C4C3=O)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
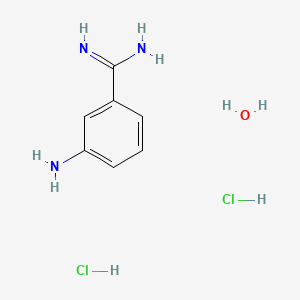
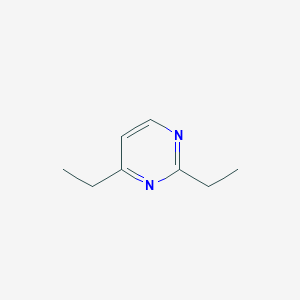
![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2950328.png)
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2950329.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950330.png)
![N'-(3,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2950331.png)
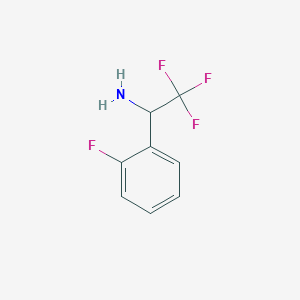
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2950334.png)
![8-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2950336.png)
![Tert-butyl N-[[1-[2-(hydroxymethyl)phenyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2950337.png)
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one](/img/structure/B2950338.png)
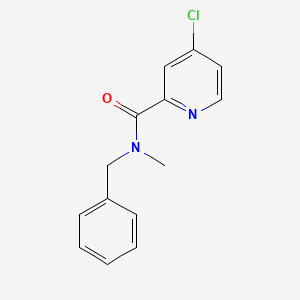
![ethyl 6-benzoylimino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2950341.png)
